4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole
Description
Properties
IUPAC Name |
4-phenyl-2-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3S/c20-19(21,22)17-11-15(13-7-3-1-4-8-13)24-25(17)18-23-16(12-26-18)14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGSRZMJYZGXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking. These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation. The compound’s effects on these pathways can lead to downstream effects such as changes in gene expression, protein synthesis, and cellular metabolism.
Pharmacokinetics
The presence of the trifluoromethyl group in the compound may enhance its lipophilicity, which could potentially improve its absorption and distribution
Result of Action
Similar compounds have been reported to have various biological activities, including anticancer and antioxidant activities. These effects are likely the result of the compound’s interactions with its targets and its effects on biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing molecules.
Biological Activity
4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and data.
- Molecular Formula : C19H12F3N3S
- Molecular Weight : 371.38 g/mol
- CAS Number : [71530235]
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that combine thiazole and pyrazole moieties. The detailed synthetic pathways may vary, but they often utilize electrophilic aromatic substitution and cyclization techniques to achieve the desired structure.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of thiazole and pyrazole derivatives. For instance, compounds similar to this compound have been tested against various bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) | Control (Streptomycin) |
|---|---|---|
| E. coli | 18 | 25 |
| S. aureus | 20 | 30 |
| P. mirabilis | 15 | 24 |
| B. subtilis | 17 | 28 |
These results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it significantly reduces the production of pro-inflammatory cytokines in human cell lines, suggesting its potential as an anti-inflammatory agent . The mechanism appears to involve the inhibition of NF-kB signaling pathways.
Anticancer Activity
Emerging research indicates that thiazole derivatives can exhibit anticancer properties. For example, analogs of this compound have shown cytotoxic effects against various cancer cell lines, including breast (MCF7) and colon (HT29) cancer cells. The presence of trifluoromethyl groups enhances their potency by increasing lipophilicity and cellular uptake .
Case Studies
- Case Study on Antimicrobial Efficacy : A study synthesized a series of pyrazole-thiazole derivatives and tested their activity against resistant strains of Staphylococcus aureus. The results highlighted that certain derivatives had low minimum inhibitory concentrations (MIC), indicating strong antimicrobial potential .
- Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory properties revealed that the compound inhibits the expression of COX-2 and iNOS in LPS-stimulated macrophages, further supporting its therapeutic potential in inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole exhibit promising anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its bioavailability and efficacy against various cancer types .
Inhibition of Glycine Transporter 1
This compound has been investigated as a potential inhibitor of Glycine Transporter 1 (GlyT1), which is implicated in several neurological disorders including schizophrenia. Inhibitors of GlyT1 can modulate synaptic glycine levels, leading to improved neurotransmission. A related study reported that modifications to the pyrazole structure could enhance the inhibitory activity against GlyT1, suggesting a pathway for developing new treatments for psychiatric conditions .
Agricultural Applications
Pesticidal Properties
The compound has been evaluated for its insecticidal properties against various agricultural pests. The presence of the thiazole ring contributes to its biological activity, making it a candidate for developing new insecticides that are effective against resistant pest populations. Research indicates that such compounds can disrupt the physiological processes in pests, leading to increased mortality rates .
Herbicidal Activity
In addition to its insecticidal properties, this compound has shown potential as a herbicide. Its ability to inhibit specific enzymes involved in plant growth can be harnessed to control weed populations in agricultural settings .
Material Science
Development of Functional Materials
The unique chemical structure of this compound allows it to be used in the development of functional materials such as sensors and catalysts. Its electronic properties can be tailored for specific applications in organic electronics and photonic devices. Research has demonstrated that incorporating such compounds into polymer matrices can enhance the performance characteristics of materials used in electronic applications .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits cell proliferation via signaling pathways |
| GlyT1 inhibitor | Modulates synaptic glycine levels | |
| Agricultural | Insecticide | Disrupts physiological processes in pests |
| Herbicide | Inhibits enzymes involved in plant growth | |
| Material Science | Functional materials | Enhances electronic properties |
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of various pyrazole derivatives, including those similar to this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting potential clinical applications .
Case Study 2: Insecticidal Efficacy
Research conducted on the efficacy of thiazole-containing compounds against agricultural pests demonstrated a marked reduction in pest populations when applied at specific concentrations. The study highlighted the need for further field trials to assess long-term effectiveness and environmental impact .
Chemical Reactions Analysis
Electrophilic Substitution
The thiazole ring’s electron-deficient nature facilitates electrophilic substitutions at the 5-position. For instance:
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups, though yields are moderate (45–60%) due to steric hindrance from the trifluoromethyl group .
-
Halogenation : Chlorination using SOCl₂ or bromination with Br₂/FeBr₃ occurs selectively at the thiazole’s 5-position, producing derivatives with enhanced bioactivity .
Nucleophilic Aromatic Substitution
The pyrazole ring’s 1-position is susceptible to nucleophilic displacement. For example:
-
Reaction with amines (e.g., piperazine) in DMF at 120°C substitutes the pyrazole’s hydrogen, forming amide-linked hybrids with improved pharmacokinetic profiles .
Comparative Reactivity Analysis
Table 2: Reactivity Comparison with Analogous Compounds
Mechanistic Insights
-
Cyclocondensation Mechanism :
The sulfur atom in thiocarboxyamide attacks the carbonyl carbon of bromoketones, forming an isothiourea intermediate. Subsequent cyclization eliminates HBr, yielding the bicyclic structure . -
Acid-Mediated Dehydration :
Concentrated H₂SO₄ protonates the hydroxyl group, facilitating water elimination and aromatization of the thiazole ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Compounds 4 and 5 (described in and ) are isostructural derivatives of the target molecule, differing only in halogen substituents:
- 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Both 4 and 5 exhibit similar crystal packing and planar molecular conformations, with slight deviations due to halogen size differences.
Thiazole-Triazole Hybrids ()
The series 9a–9e includes structurally related thiazole-triazole hybrids with varied aryl substituents:
- 9a: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide
- 9b–9e : Fluorophenyl, bromophenyl, methylphenyl, and methoxyphenyl variants
The 9a–9e compounds prioritize triazole linkages and acetamide spacers, which may enhance solubility and binding affinity compared to the rigid pyrazole-thiazole framework of the target compound .
Pyrazole-Based Analogues with Trifluoromethyl Groups
lists 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS 219986-64-8), a simpler analogue lacking the thiazole ring. Key comparisons:
Research Findings and Implications
- Structural Insights : The target compound’s isostructural analogues (4 and 5 ) demonstrate that halogen substituents minimally disrupt crystal packing but significantly alter molecular weight and van der Waals interactions .
- Synthetic Efficiency : Thiazole-triazole hybrids (9a–9e ) achieve higher yields due to optimized copper-catalyzed click chemistry, whereas the target compound’s synthesis requires longer reaction times .
- Therapeutic Potential: The antimicrobial activity of 4 and 5 highlights the promise of halogenated thiazole-pyrazoles, warranting further investigation into the target compound’s bioactivity .
Preparation Methods
Thiazole Core Formation
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 4-phenylthiazole moiety. This method involves cyclocondensation of a thioamide with phenacyl bromide under acidic conditions. For example:
- Reagents : 4-Phenylphenacyl bromide and pyrazole-1-carbothioamide.
- Conditions : Reflux in ethanol with catalytic HCl (3–4 hours).
- Mechanism : Nucleophilic attack by the thioamide sulfur on the α-carbon of phenacyl bromide, followed by cyclization and elimination of water.
This approach yields 2-amino-4-phenylthiazole intermediates, which are subsequently functionalized at position 2.
Direct Coupling of Pre-Formed Pyrazole and Thiazole Moieties
Nucleophilic Aromatic Substitution
A two-step protocol involves synthesizing 2-bromo-4-phenylthiazole and reacting it with the sodium salt of 3-phenyl-5-(trifluoromethyl)-1H-pyrazole:
Synthesis of 2-bromo-4-phenylthiazole :
Coupling reaction :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for coupling pyrazole and thiazole units:
- Reagents : 2-Hydrazino-4-phenylthiazole and 3-phenyl-5-(trifluoromethyl)pyrazole-1-carbaldehyde.
- Conditions : Ethanol, 100°C, 20 minutes (microwave).
- Yield : 90–95%.
One-Pot Tandem Cyclization Approach
A streamlined method combines thiazole and pyrazole syntheses in a single pot:
- Reactants : 4-Phenylphenacyl bromide, thiourea, and 3-phenyl-5-(trifluoromethyl)pyrazole-1-carbohydrazide.
- Conditions : Reflux in ethanol with HCl (4 hours).
- Mechanism :
- Yield : 78–82%.
Spectroscopic Validation and Characterization
Key analytical data for the target compound:
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, and how can intermediate purity be validated?
- Methodology : The synthesis typically involves multi-step reactions starting with pyrazole and thiazole precursors. For example:
- Step 1 : React 3-phenyl-5-(trifluoromethyl)-1H-pyrazole with a thiazole derivative under reflux in anhydrous THF with catalytic Cu(I) salts to form the thiazolyl-pyrazole intermediate .
- Step 2 : Introduce the phenyl group at position 4 of the thiazole via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm structural integrity. Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL (part of the SHELX suite) is recommended for small-molecule crystallography due to its robustness in handling twinned or high-symmetry data .
- Validation : Check R-factor convergence (<5%) and validate with PLATON’s ADDSYM to detect missed symmetry .
Q. What spectroscopic techniques are critical for characterizing its electronic and steric properties?
- FT-IR : Identify C-F (1100–1250 cm⁻¹) and thiazole C=N (1650 cm⁻¹) stretches .
- NMR : ¹⁹F NMR detects trifluoromethyl groups (δ −60 to −70 ppm). ¹H NMR aromatic regions (δ 7.0–8.5 ppm) distinguish phenyl and pyrazole protons .
- UV-Vis : Monitor π→π* transitions (λ ~250–300 nm) to assess conjugation .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disordered trifluoromethyl groups) be resolved during refinement?
- Methodology :
- Use SHELXL’s PART and AFIX commands to model disorder. Apply geometric constraints (e.g., C-F bond length = 1.33 Å) .
- Validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions that may stabilize disorder .
Q. What computational strategies predict the compound’s electron distribution and reactivity for targeted bioactivity?
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and Fukui indices. This identifies nucleophilic/electrophilic sites (e.g., thiazole sulfur, pyrazole N) .
- Docking Studies : Perform molecular docking (AutoDock Vina) with proteins like COX-2 or EGFR kinase. Parameterize the trifluoromethyl group with RESP charges derived from Gaussian09 .
Q. How do substituent variations on the phenyl or pyrazole rings affect biological activity?
- SAR Insights :
-
Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability but may reduce solubility. Compare with 4-fluorophenyl analogs (see Table 1) .
-
Steric Effects : Bulky substituents at position 3 of pyrazole hinder binding to hydrophobic enzyme pockets (e.g., CYP450) .
Table 1 : Comparative IC₅₀ Values for Analogous Compounds
Substituent (R) Target Enzyme IC₅₀ (μM) CF₃ COX-2 0.12 4-F-phenyl EGFR 0.45 H (parent) COX-2 1.20
Q. What strategies mitigate synthetic challenges, such as low yields in thiazole ring formation?
- Optimization :
- Solvent Effects : Replace DMF with DMSO to stabilize intermediates via H-bonding .
- Catalyst Screening : Test Pd₂(dba)₃/XPhos for Suzuki couplings, which improves aryl-thiazole coupling efficiency (yield ↑20%) .
- Troubleshooting : Use in situ IR to monitor thiazole cyclization (disappearance of C≡N stretch at 2200 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
